

# Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

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## Compound of Interest

Compound Name: *N*-Benzyloxycarbonyl (S)-Lisinopril-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Benzyloxycarbonyl (S)-Lisinopril-d5**, a key isotopically labeled internal standard used in the quantitative analysis of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This document outlines its physicochemical properties, a proposed synthetic pathway, and detailed experimental protocols for its application in bioanalytical methods.

## Physicochemical Properties

**N-Benzyloxycarbonyl (S)-Lisinopril-d5** is a protected and deuterated form of lisinopril. The N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine side chain, and the five deuterium atoms are incorporated into the phenyl ring of the 4-phenylbutanoic acid moiety. These features make it an ideal internal standard for mass spectrometry-based quantification of lisinopril, as it co-elutes with the analyte but is mass-shifted, allowing for precise and accurate measurement.

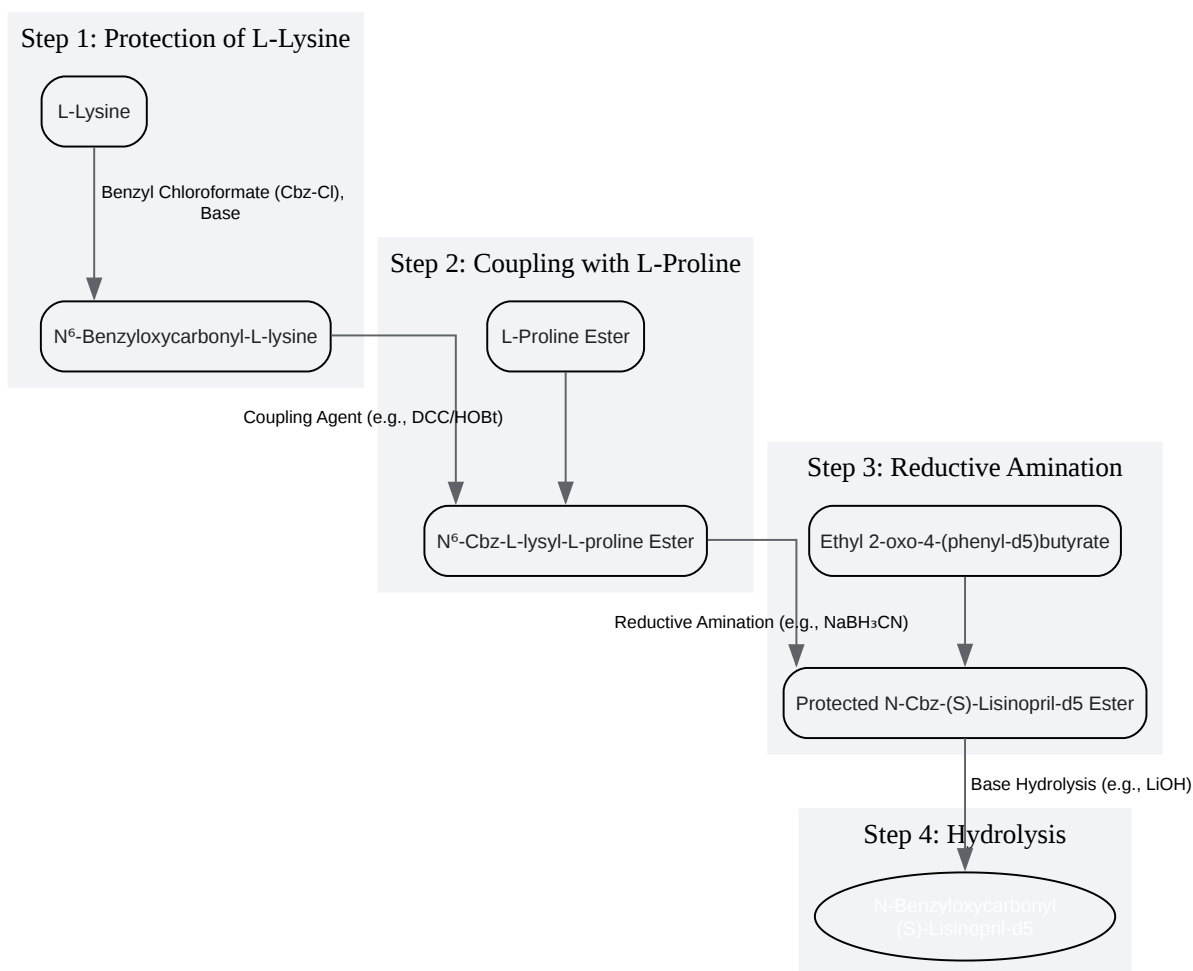
Property	Value
Chemical Name	(2S)-1-[(2S)-2-[[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid[1]
Synonyms	(S)-1-[N2-(1-Carboxy-3-phenylpropyl)-N-benzyloxycarbonyl-L-lysyl]-L-proline-d5[2][3]
CAS Number	1356931-02-6[1][2][3]
Molecular Formula	C <sub>29</sub> H <sub>32</sub> D <sub>5</sub> N <sub>3</sub> O <sub>7</sub> [2][3][4]
Molecular Weight	544.65 g/mol [2][4]
Applications	Protected Lisinopril-d5, intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS.[3]
Storage Conditions	2-8°C Refrigerator.[3]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO.

Note: Quantitative data such as purity and isotopic enrichment are lot-specific and are provided in the Certificate of Analysis by the manufacturer.

## Synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5

While a specific, detailed protocol for the synthesis of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** is not publicly available, a potential synthetic route can be proposed based on established methods for the synthesis of lisinopril and its analogs.[5][6] The key steps would involve the protection of L-lysine, coupling with L-proline, and subsequent reaction with a deuterated phenylbutanoic acid derivative.

The proposed synthetic workflow is outlined below:



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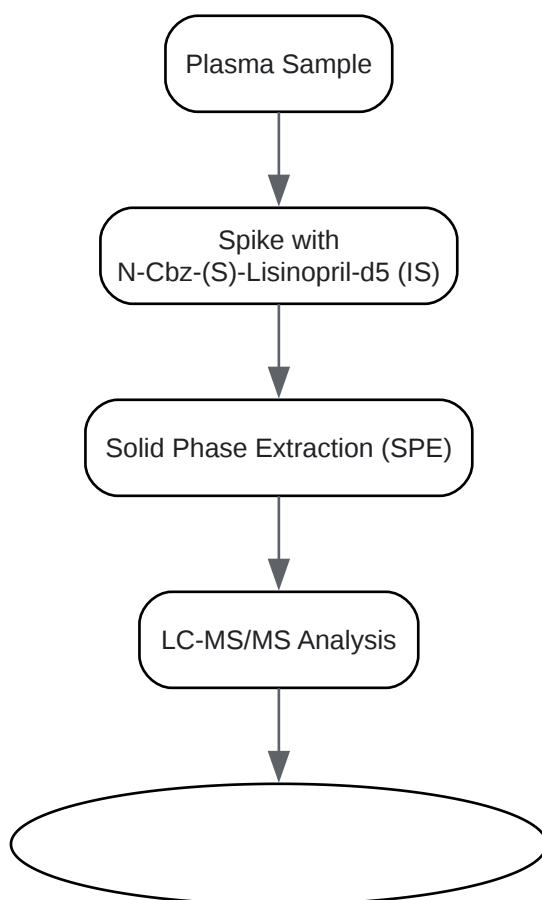
#### Proposed Synthetic Workflow for **N-Benzyloxycarbonyl (S)-Lisinopril-d5**.

This proposed pathway illustrates a logical sequence for the synthesis, commencing with the protection of the lysine side chain, followed by peptide coupling and the introduction of the deuterated side chain via reductive amination, and concluding with the hydrolysis of the ester to yield the final product.

## Application in Bioanalytical Methods

**N-Benzoyloxycarbonyl (S)-Lisinopril-d5** is primarily used as an internal standard (IS) in the quantification of lisinopril in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS assays, as it effectively corrects for variability in sample preparation and matrix effects.<sup>[7][8]</sup>

The general workflow for using this internal standard in a bioanalytical assay is depicted below:



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Analytical Workflow for Lisinopril Quantification using a Deuterated Internal Standard.

## Experimental Protocol: Quantification of Lisinopril in Human Plasma

The following protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma, which utilizes lisinopril-d5

as the internal standard.[9][10]

### 3.1.1. Sample Preparation (Solid-Phase Extraction)

- To 100 µL of human plasma in a polypropylene tube, add the internal standard solution (lisinopril-d5).
- Vortex the mixture for 30 seconds.
- Load the entire mixture onto a pre-conditioned Oasis HLB (1 mL, 30 mg) extraction cartridge.
- Wash the cartridge with 1 mL of purified water.
- Elute the analytes with 1 mL of mobile phase.
- Inject the eluate into the LC-MS/MS system.

### 3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Parameter	Condition
LC System	Agilent 1200 Series
Column	Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)
Mobile Phase	Acetonitrile : 5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v)
Flow Rate	0.5 mL/min
Run Time	2.0 min
MS System	MDS Sciex API 4000
Ionization Mode	Electrospray Ionization (ESI), Negative
Quantification	Multiple Reaction Monitoring (MRM)
MRM Transition (Lisinopril)	m/z 404.3 → 114.1
MRM Transition (Lisinopril-d5)	m/z 409.3 → 114.1

### 3.1.3. Method Validation Data

The performance of the described LC-MS/MS method is summarized in the table below.<sup>[10]</sup>

Parameter	Result
Linearity Range	0.50–250.0 ng/mL
Intra-batch Precision (% CV)	≤ 5.26%
Inter-batch Precision (% CV)	≤ 5.26%
Extraction Recovery	96.6%–103.1%
IS-Normalized Matrix Factor	0.97 to 1.03

This data demonstrates that the method is linear, precise, and accurate for the quantification of lisinopril in human plasma, with the deuterated internal standard effectively compensating for matrix effects and extraction variability.

## Conclusion

**N-Benzyloxycarbonyl (S)-Lisinopril-d5** serves as a critical tool for researchers and drug development professionals engaged in the pharmacokinetic and bioequivalence studies of lisinopril. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a comprehensive overview of its properties and a detailed protocol for its application, supporting its effective implementation in a laboratory setting.

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